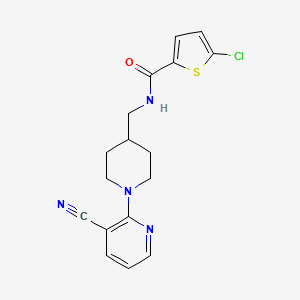
5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H17ClN4OS and its molecular weight is 360.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide, identified by its CAS number 1797124-03-8, is a compound that has garnered attention for its potential biological activities. This article reviews the available data on its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C17H17ClN4OS, with a molecular weight of 360.9 g/mol. The structural complexity includes a thiophene ring, a piperidine moiety, and a cyanopyridine group, which are essential for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1797124-03-8 |
| Molecular Formula | C₁₇H₁₇ClN₄OS |
| Molecular Weight | 360.9 g/mol |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating related thiazolopyridine derivatives demonstrated potent inhibitory effects against various pathogenic bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on different cell lines. The MTT assay results indicated that certain derivatives showed promising cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy . For instance, related compounds exhibited GI50 values ranging from 31 nM to 62 nM, indicating their effectiveness in inhibiting cell proliferation .
The mechanisms underlying the biological activity of this compound may involve interactions at the molecular level with critical cellular targets. For example, the presence of the thiophene and piperidine moieties may facilitate binding to specific enzymes or receptors involved in cellular signaling pathways. Molecular docking studies have suggested that these compounds can form strong interactions with target proteins, which could lead to their observed biological effects .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several thiazolopyridine derivatives against common pathogens. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency, with some compounds outperforming traditional antibiotics like ciprofloxacin in binding affinity and efficacy .
- Cytotoxicity Assessment : In another investigation focusing on cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis. The results revealed that certain substitutions on the piperidine ring enhanced cytotoxic effects, leading to increased apoptosis rates in treated cells compared to controls .
Propiedades
IUPAC Name |
5-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS/c18-15-4-3-14(24-15)17(23)21-11-12-5-8-22(9-6-12)16-13(10-19)2-1-7-20-16/h1-4,7,12H,5-6,8-9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNHFKKZAFCBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













